![molecular formula C12H10Cl2O2 B14234628 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- CAS No. 475634-06-1](/img/structure/B14234628.png)
5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-: is a chemical compound with the molecular formula C12H10Cl2O2 It is characterized by a spirocyclic structure containing two oxygen atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dichlorophenyl compound with a spirocyclic diol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its chemical properties.
Substitution: The dichloro and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology: This compound may be used in biological research to investigate its effects on biological systems. Its interactions with enzymes or other biomolecules can provide insights into its potential biological activity.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their potential as therapeutic agents or diagnostic tools.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, or materials with specific properties. Its unique structure may impart desirable characteristics to the final products.
Mécanisme D'action
The mechanism of action of 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
- 4,8-Dioxaspiro[2.5]oct-1-ene
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Comparison: Compared to similar compounds, 5,8-Dioxaspiro[34]oct-1-ene, 3,3-dichloro-2-phenyl- is unique due to its specific substitution pattern and spirocyclic structureFor instance, the presence of dichloro and phenyl groups may enhance its stability or reactivity in certain reactions, making it more suitable for specific applications .
Propriétés
Numéro CAS |
475634-06-1 |
|---|---|
Formule moléculaire |
C12H10Cl2O2 |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
3,3-dichloro-2-phenyl-5,8-dioxaspiro[3.4]oct-1-ene |
InChI |
InChI=1S/C12H10Cl2O2/c13-12(14)10(9-4-2-1-3-5-9)8-11(12)15-6-7-16-11/h1-5,8H,6-7H2 |
Clé InChI |
OJGLFGSKDYOZHM-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C=C(C2(Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

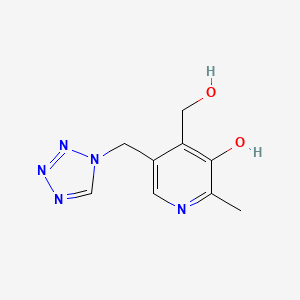
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
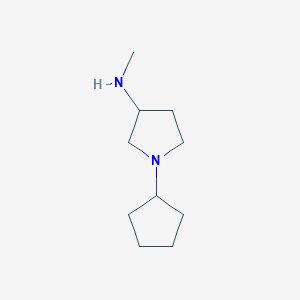
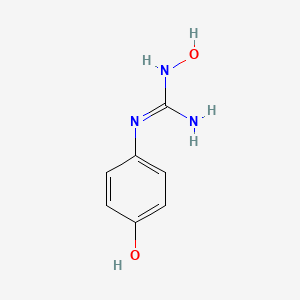
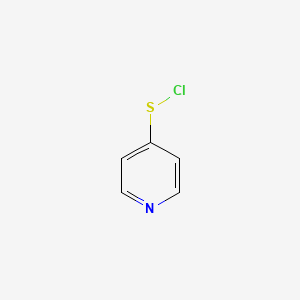
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
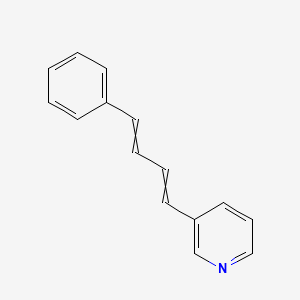


![(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane](/img/structure/B14234607.png)
